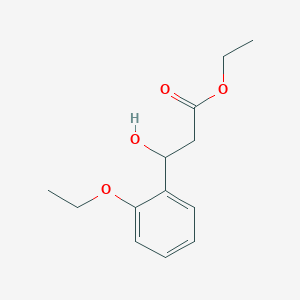
8-Bromo-4-iodoisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-4-iodoisoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing aromatic compounds that are structurally related to quinolines. The presence of bromine and iodine atoms in the 8th and 4th positions, respectively, makes this compound particularly interesting for various chemical applications, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-iodoisoquinoline typically involves halogenation reactions. One common method is the bromination of isoquinoline followed by iodination. The bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The iodination step can be carried out using iodine and a suitable oxidizing agent like potassium iodate.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
化学反応の分析
Types of Reactions: 8-Bromo-4-iodoisoquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The isoquinoline ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Oxidation: Potassium permanganate or chromium trioxide can be employed.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the isoquinoline ring.
科学的研究の応用
8-Bromo-4-iodoisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into isoquinoline derivatives has shown potential for developing new drugs, particularly in the fields of oncology and neurology.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 8-Bromo-4-iodoisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to therapeutic effects.
類似化合物との比較
4-Bromoisoquinoline: Lacks the iodine atom, making it less versatile in certain chemical reactions.
8-Iodoisoquinoline: Lacks the bromine atom, which can affect its reactivity and applications.
4,8-Dibromoisoquinoline: Contains two bromine atoms instead of a bromine and an iodine atom, leading to different chemical properties.
Uniqueness: 8-Bromo-4-iodoisoquinoline is unique due to the presence of both bromine and iodine atoms, which allows for a wider range of chemical modifications and applications. This dual halogenation can enhance its reactivity and make it a valuable intermediate in organic synthesis and drug development.
特性
分子式 |
C9H5BrIN |
|---|---|
分子量 |
333.95 g/mol |
IUPAC名 |
8-bromo-4-iodoisoquinoline |
InChI |
InChI=1S/C9H5BrIN/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-5H |
InChIキー |
NTKQWIVEEFNVLZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=NC=C2C(=C1)Br)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


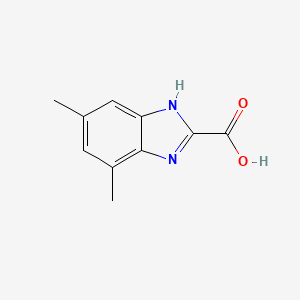
![5-Methoxybenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13685634.png)
![Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate](/img/structure/B13685658.png)
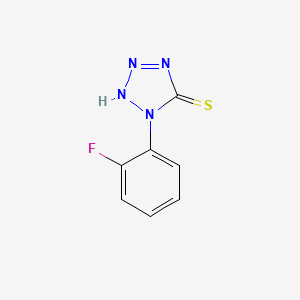
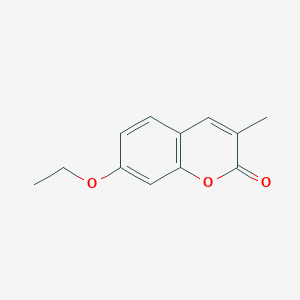
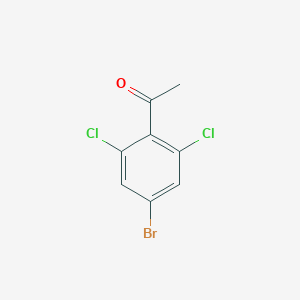
![6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13685676.png)
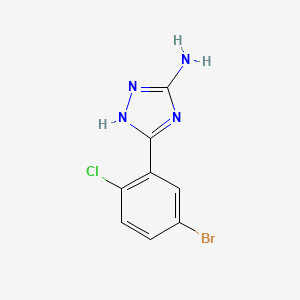
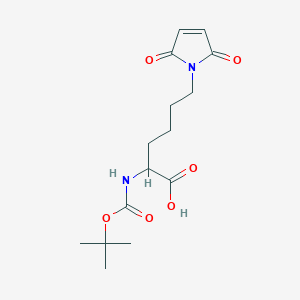
![8-(3-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13685682.png)
![2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13685692.png)
